3-isothiocyanatopropanamide
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Overview
Description
3-Isothiocyanatopropanamide is an organic compound belonging to the class of isothiocyanates Isothiocyanates are known for their diverse biological activities and are commonly derived from glucosinolates found in cruciferous vegetables
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isothiocyanatopropanamide can be synthesized through several methods. One common approach involves the reaction of primary amines with thiophosgene or its derivatives. due to the toxicity of thiophosgene, alternative methods have been developed. For instance, a more sustainable method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases such as DBU (down to 2 mol%) under moderate heating (40°C) .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs the reaction of primary amines with carbon disulfide under basic conditions, followed by desulfurization. This method is preferred due to its scalability and relatively lower toxicity compared to thiophosgene-based methods .
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanatopropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted isothiocyanates depending on the nucleophile used.
Scientific Research Applications
3-Isothiocyanatopropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocycles and thioureas.
Biology: It is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-cancer properties.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-isothiocyanatopropanamide involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. It can modify proteins and other biomolecules, thereby affecting various cellular pathways and processes. For instance, it can inhibit enzymes involved in cancer cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Comparison: 3-Isothiocyanatopropanamide is unique due to its specific structure, which imparts distinct reactivity and biological activity. Compared to phenyl isothiocyanate, it has a different substitution pattern, leading to varied biological effects. Allyl and benzyl isothiocyanates are more commonly found in nature and have been extensively studied for their health benefits, particularly in cancer prevention .
Properties
CAS No. |
1153046-21-9 |
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Molecular Formula |
C4H6N2OS |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
3-isothiocyanatopropanamide |
InChI |
InChI=1S/C4H6N2OS/c5-4(7)1-2-6-3-8/h1-2H2,(H2,5,7) |
InChI Key |
CQWUBFORUPOFGO-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C=S)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
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